Iopydone is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 346.89 g/mol. It is recognized primarily for its role as an iodinated contrast agent used in medical imaging, particularly in radiographic procedures. The compound contains iodine atoms, which enhance its visibility in imaging techniques, making it valuable in diagnostic applications. Iopydone is also known by its CAS number 5579-93-1 and has been studied for its various chemical properties and biological activities .
The synthesis of Iopydone typically involves:
Specific synthetic pathways may vary based on desired purity and application requirements .
Iopydone is primarily used in the medical field as a contrast agent for imaging studies. Its applications include:
Research on Iopydone has highlighted its interactions with various biological systems. Interaction studies have shown that:
These studies emphasize the importance of understanding Iopydone's pharmacokinetics and dynamics when used clinically .
Several compounds share similarities with Iopydone regarding structure and application. These include:
Compound Name | Molecular Formula | Primary Use | Unique Features |
---|---|---|---|
Ipodate Sodium | CHINNaO | Contrast agent | Used primarily for thyroid imaging |
Iotrolan | CHIN | Contrast agent | Non-ionic and less allergenic |
Diatrizoate Sodium | CHINNaO | Contrast agent | High osmolarity; used for various imaging |
Iopydone's uniqueness lies in its specific iodine content and formulation that make it particularly suitable for certain types of imaging studies while also influencing thyroid function more significantly than some other iodinated contrast agents .
Iopydone’s molecular formula is C₅H₃I₂NO, with a molecular weight of 346.89 g/mol. Its elemental composition includes:
Element | Mass Percentage |
---|---|
Carbon | 17.31% |
Hydrogen | 0.87% |
Iodine | 73.17% |
Nitrogen | 4.04% |
Oxygen | 4.61% |
The high iodine content (73.17%) is critical for its radiopacity, enabling X-ray absorption in imaging procedures.
Iopydone crystallizes in a pyridinone framework with iodine atoms at positions 3 and 5. The planar pyridinone ring adopts a keto-enol tautomer, stabilized by resonance. Limited data exist on polymorphism, though its crystalline form is typically described as a white to off-white powder.
The molecule features:
Key reactivity:
Functional Group | Reactivity Profile |
---|---|
Lactam carbonyl | Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions) |
Iodine atoms | Potential for oxidative addition or substitution reactions |
The iodine atoms may participate in redox reactions, though specific studies are limited.
Iopydone does not exhibit geometric or stereoisomerism due to its symmetrical substitution pattern (3,5-diiodo). The planar pyridinone ring restricts conformational flexibility, eliminating possibilities for cis-trans isomerism.
¹H NMR (DMSO-d₆):
Proton Environment | Chemical Shift (δ, ppm) |
---|---|
Aromatic (C2, C6) | 7.2–8.5 (split signals) |
NH (lactam) | 10.5–11.0 (broad) |
The NH proton exhibits a broad singlet due to hydrogen bonding with the carbonyl oxygen.
Key absorption bands:
Wavenumber (cm⁻¹) | Assignment |
---|---|
~1680 | C=O stretch (lactam) |
~600–700 | C-I vibrations |
~3200 | NH stretch (broad) |
The intense C=O stretch confirms the lactam structure, while C-I vibrations indicate strong iodine-carbon bonds.
Absorption maxima:
λₘₐₓ (nm) | molar ε (L·mol⁻¹·cm⁻¹) |
---|---|
~280 | ~10,000 |
Conjugation within the pyridinone ring contributes to absorption in the UV region.
Irritant